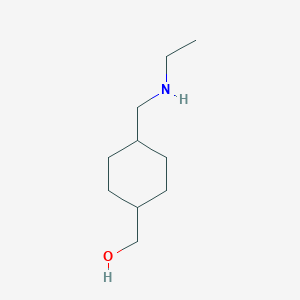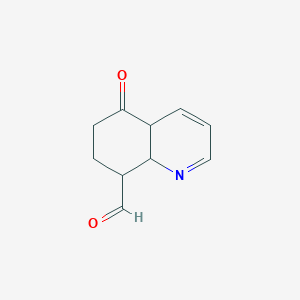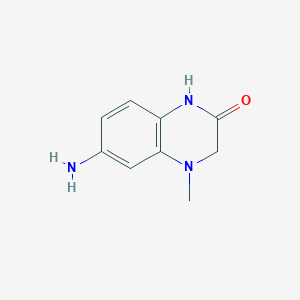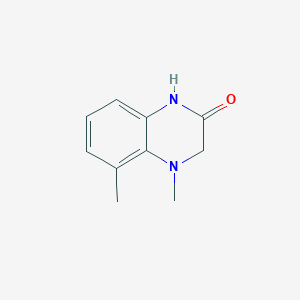
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol is a chemical compound with the molecular formula C10H21NO It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethylamino group and a hydroxymethyl group in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclohexanone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group to the cyclohexane ring.
Hydroxymethylation: The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexylamine derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: (trans-4-((Ethylamino)methyl)cyclohexyl)carboxylic acid.
Reduction: (trans-4-(Cyclohexylamino)methyl)cyclohexane.
Substitution: Products depend on the nucleophile used, such as (trans-4-((Alkylamino)methyl)cyclohexyl)methanol.
Wissenschaftliche Forschungsanwendungen
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
(trans-4-((Methylamino)methyl)cyclohexyl)methanol: Similar structure but with a methylamino group instead of an ethylamino group.
(trans-4-((Propylamino)methyl)cyclohexyl)methanol: Similar structure but with a propylamino group instead of an ethylamino group.
(trans-4-((Butylamino)methyl)cyclohexyl)methanol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
[4-(ethylaminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-11-7-9-3-5-10(8-12)6-4-9/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
HZIRUDQQYDDSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1CCC(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)





